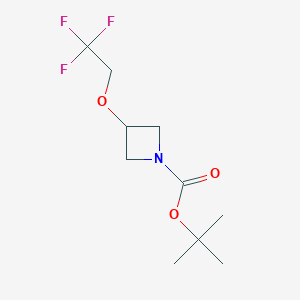

Tert-butyl 3-(2,2,2-trifluoroethoxy)azetidine-1-carboxylate

CAS No.: 1423056-03-4

Cat. No.: VC5855042

Molecular Formula: C10H16F3NO3

Molecular Weight: 255.237

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1423056-03-4 |

|---|---|

| Molecular Formula | C10H16F3NO3 |

| Molecular Weight | 255.237 |

| IUPAC Name | tert-butyl 3-(2,2,2-trifluoroethoxy)azetidine-1-carboxylate |

| Standard InChI | InChI=1S/C10H16F3NO3/c1-9(2,3)17-8(15)14-4-7(5-14)16-6-10(11,12)13/h7H,4-6H2,1-3H3 |

| Standard InChI Key | KRVPCKHXIVGJII-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CC(C1)OCC(F)(F)F |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure consists of a four-membered azetidine ring substituted at the 1-position with a tert-butyl carboxylate group and at the 3-position with a 2,2,2-trifluoroethoxy moiety. The azetidine ring, a saturated heterocycle containing three carbon atoms and one nitrogen atom, imposes significant ring strain, which influences both its reactivity and conformational flexibility . The trifluoroethoxy group introduces strong electron-withdrawing effects due to the electronegativity of fluorine, while the tert-butyl ester provides steric bulk and stability to the carboxylate functionality.

Physicochemical Data

The trifluoroethoxy group’s electron-withdrawing nature enhances the compound’s resistance to nucleophilic attack at the ester carbonyl, a property critical for its stability in synthetic applications.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis of tert-butyl 3-(2,2,2-trifluoroethoxy)azetidine-1-carboxylate likely proceeds through a multi-step route involving:

-

Azetidine Ring Formation: Cyclization of a β-amino alcohol or related precursor under basic conditions.

-

Functionalization: Introduction of the trifluoroethoxy group via nucleophilic substitution. For example, azetidine derivatives react with 2,2,2-trifluoroethyl triflate or bromide in the presence of a base such as sodium hydride.

-

Protection: Installation of the tert-butyl carboxylate group using di-tert-butyl dicarbonate (Boc₂O) under Schlenk conditions.

A representative synthetic pathway is illustrated below:

Industrial Production Challenges

Scaling this synthesis presents challenges, including the handling of moisture-sensitive reagents (e.g., NaH) and the need for high-purity trifluoroethylating agents. Continuous flow reactors could mitigate these issues by improving heat transfer and reducing reaction times.

Applications in Scientific Research

Medicinal Chemistry

Azetidine derivatives are prized in drug discovery for their ability to mimic pyrrolidine rings while offering distinct pharmacokinetic profiles. The trifluoroethoxy group in this compound enhances metabolic stability and membrane permeability, making it a valuable intermediate for protease inhibitors and kinase modulators. For instance, similar structures have shown activity against Mycobacterium tuberculosis by targeting the tryptophan biosynthesis pathway.

Materials Science

The compound’s fluorinated moiety contributes to low surface energy, suggesting applications in hydrophobic coatings or liquid crystal displays. Its rigid azetidine core could also serve as a building block for high-performance polymers .

Comparative Analysis with Analogous Compounds

Tert-Butyl 3-Formylazetidine-1-carboxylate vs. Trifluoroethoxy Derivative

While both compounds share the azetidine-carboxylate backbone, the formyl group in the former (CAS 177947-96-5) offers aldehyde reactivity for further derivatization, whereas the trifluoroethoxy group provides electronic modulation and steric hindrance .

3-(2,2,2-Trifluoroethoxy)azetidine-1-carboxamide

Replacing the tert-butyl ester with a carboxamide (CAS 2157936-10-0) alters solubility and hydrogen-bonding capacity, rendering the compound more suitable for biological target engagement.

Future Directions and Research Gaps

Despite its potential, tert-butyl 3-(2,2,2-trifluoroethoxy)azetidine-1-carboxylate remains understudied. Key research priorities include:

-

Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral azetidine derivatives.

-

Biological Screening: Evaluating antimicrobial, antiviral, and anticancer activity in vitro.

-

Computational Modeling: Predicting metabolic pathways and toxicity profiles using QSAR (Quantitative Structure-Activity Relationship) models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume